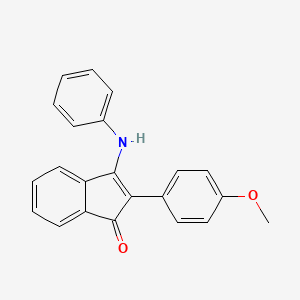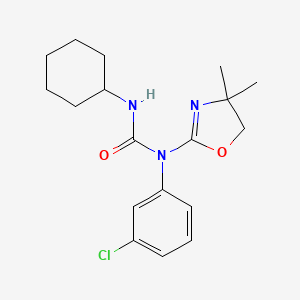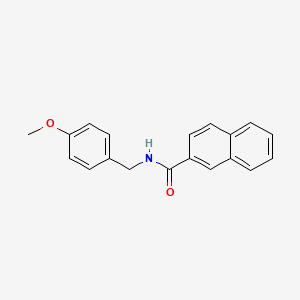![molecular formula C18H18ClNO3 B5789487 4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine, commonly known as CBDM, is a synthetic compound that has gained significant attention in the scientific community. This compound belongs to the class of benzoylmorpholines and has shown promising results in various research applications.
作用機序
The mechanism of action of CBDM is not fully understood, but it is believed to act on various molecular targets. CBDM has been shown to activate the p53 pathway, which is a critical pathway involved in the regulation of cell growth and apoptosis. It also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
CBDM has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. CBDM has also been found to modulate the immune system, making it a potential candidate for immunotherapy.
実験室実験の利点と制限
One of the significant advantages of CBDM is its high purity and excellent solubility in various solvents. This makes it easy to use in various lab experiments. However, one of the limitations of CBDM is its high cost, which may limit its use in some research areas.
将来の方向性
There are several future directions for research on CBDM. One of the significant areas of research is the development of CBDM analogs with improved efficacy and reduced toxicity. Additionally, more research is needed to understand the molecular targets of CBDM and its mechanism of action fully. Finally, more preclinical studies are needed to evaluate the potential use of CBDM in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
CBDM is a promising synthetic compound that has shown potential in various scientific research applications. Its high purity and excellent solubility make it easy to use in various lab experiments. While more research is needed to fully understand its mechanism of action and potential use in various diseases, CBDM has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
合成法
The synthesis of CBDM involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzyl alcohol to obtain CBDM. This synthesis method has been optimized to produce high yields of CBDM with excellent purity.
科学的研究の応用
CBDM has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is the study of cancer. CBDM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
CBDM has also been studied for its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects and can prevent neuronal cell death. Additionally, CBDM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-16-5-7-17(8-6-16)23-13-14-1-3-15(4-2-14)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPZLZXBUZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)

![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)




![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)